CAS number for 3'-Bromo-3-(3-methylphenyl)propiophenone
CAS number for 3'-Bromo-3-(3-methylphenyl)propiophenone
An In-depth Technical Guide to the Synthesis and Characterization of 3'-Bromo-3-(3-methylphenyl)propiophenone and Its Analogs
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
Introduction and Significance
Substituted propiophenones are a class of aromatic ketones that serve as versatile scaffolds in organic synthesis. The presence of a bromine atom and a methylphenyl group in 3'-Bromo-3-(3-methylphenyl)propiophenone provides multiple reaction sites for further chemical modifications, making it a valuable intermediate. Propiophenone derivatives are known to be precursors in the synthesis of various pharmaceuticals, including analgesics and antidepressants[1][]. The specific substitution pattern of the title compound offers a unique combination of steric and electronic properties that can be exploited in the design of new biologically active molecules.
This guide will focus on the most common and efficient synthetic route, the Friedel-Crafts acylation, and will detail the necessary analytical techniques for structural confirmation and purity assessment, which is paramount for reliable pharmacological studies[3].
Synthesis of 3'-Bromo-3-(3-methylphenyl)propiophenone
The primary and most reliable method for synthesizing propiophenone derivatives is the Friedel-Crafts acylation[3]. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
General Synthetic Pathway
The synthesis can be approached in two main ways, depending on the commercially available starting materials. The most direct approach involves the reaction of 3-bromobenzoyl chloride with 3-methylphenylpropane in the presence of a Lewis acid like aluminum chloride (AlCl₃). An alternative, and often more practical route, involves a multi-step synthesis starting from 3-methylbenzyl halide, which will be detailed below[4].
Detailed Multi-Step Synthesis Protocol
This protocol is a self-validating system, where successful isolation and characterization of the intermediate at each stage confirms the viability of the subsequent step.
Step 1: Synthesis of 3-(3-methylphenyl)propanoic acid
This step utilizes the malonic ester synthesis, a classic and reliable method for forming carbon-carbon bonds to produce carboxylic acids[4].
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Materials: Diethyl malonate, sodium ethoxide, anhydrous ethanol, 3-methylbenzyl chloride, hydrochloric acid, sodium hydroxide.
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Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
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To the stirred solution, add diethyl malonate dropwise at room temperature to form the enolate.
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Slowly add 3-methylbenzyl chloride to the reaction mixture and heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture and perform saponification by adding a solution of sodium hydroxide and heating to reflux.
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Once saponification is complete, cool the mixture and acidify with concentrated hydrochloric acid.
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Heat the acidified mixture to reflux to induce decarboxylation[4].
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Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3-methylphenyl)propanoic acid.
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Purify the product by recrystallization or distillation.
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Step 2: Synthesis of 3-(3-methylphenyl)propanoyl chloride
The carboxylic acid is converted to the more reactive acyl chloride for the subsequent Friedel-Crafts reaction.
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Materials: 3-(3-methylphenyl)propanoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, catalytic dimethylformamide (DMF) if using oxalyl chloride.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a gas trap, place the purified 3-(3-methylphenyl)propanoic acid.
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Add an excess of thionyl chloride and gently reflux the mixture until the evolution of gas ceases[4].
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(3-methylphenyl)propanoyl chloride. This product is often used in the next step without further purification.
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Step 3: Friedel-Crafts Acylation to Yield 3'-Bromo-3-(3-methylphenyl)propiophenone
This final step forms the target molecule.
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Materials: 3-(3-methylphenyl)propanoyl chloride, bromobenzene, aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), hydrochloric acid.
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Procedure:
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In a flame-dried, three-necked flask under an inert atmosphere, suspend AlCl₃ in anhydrous DCM and cool to 0 °C in an ice bath.
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Add bromobenzene to the stirred suspension[4].
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Slowly add a solution of 3-(3-methylphenyl)propanoyl chloride in anhydrous DCM to the reaction mixture over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude 3'-Bromo-3-(3-methylphenyl)propiophenone by column chromatography on silica gel using a hexane/ethyl acetate gradient[3].
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Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow for 3'-Bromo-3-(3-methylphenyl)propiophenone.
Physicochemical Properties and Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is recommended.
Expected Physicochemical Properties
The following table summarizes the expected properties based on its close isomer, 4'-Bromo-3-(3-methylphenyl)propiophenone (CAS 898790-61-9)[5].
| Property | Expected Value | Source |
| Molecular Formula | C₁₆H₁₅BrO | [5] |
| Molecular Weight | 303.19 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | General observation |
| Melting Point | Not available, likely a low-melting solid | - |
| Boiling Point | > 300 °C (estimated) | - |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water | General chemical principles |
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile organic compounds[3].
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Protocol: HPLC-UV Analysis
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of 1 mg/mL.
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Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all observed peaks. For drug development applications, a purity of >98% is generally required[3].
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify any volatile impurities[3].
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Protocol: GC-MS Analysis
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Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
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Oven Program: Start at a lower temperature (e.g., 50 °C), and ramp up to a higher temperature (e.g., 280 °C).
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Ionization: Electron Impact (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 500.
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Impurity Identification: Compare the mass spectra of any impurity peaks with a library database[3].
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and confirmation[6].
-
Protocol: NMR Analysis
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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Spectrometer: 400 MHz or higher.
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Analysis: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons with splitting patterns indicative of the substitution on the two phenyl rings. The aliphatic protons of the propiophenone backbone will appear as two triplets. The ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The presence of unexpected signals can indicate impurities[3].
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Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Fragmentation: The mass spectrum under electron ionization is expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Key fragments would likely result from cleavage at the carbonyl group[7].
Workflow for Impurity Identification
Caption: Workflow for impurity identification and purification.
Potential Applications in Drug Development
While specific biological activity for 3'-Bromo-3-(3-methylphenyl)propiophenone is not documented, its structural motifs are present in various biologically active molecules. The propiophenone core is a known precursor to compounds with antidepressant and analgesic properties[1]. The bromo- and methyl-substituents can be utilized for further derivatization to explore structure-activity relationships (SAR). For instance, the bromine atom can be replaced or used in cross-coupling reactions to introduce new functional groups.
The potential for this compound in drug discovery lies in its use as a building block for creating libraries of novel compounds to be screened against various biological targets.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of 3'-Bromo-3-(3-methylphenyl)propiophenone. By leveraging established protocols for analogous compounds, researchers can reliably produce and validate this chemical entity for further investigation. The emphasis on multi-technique characterization ensures the high purity required for applications in drug discovery and development. The provided workflows and protocols serve as a practical resource for scientists in the field, enabling the exploration of this and related compounds in the quest for new therapeutic agents.
References
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PubChem. (n.d.). 4'-Bromo-3-(3-methylphenyl)propiophenone. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
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ResearchGate. (2026, February 13). Synthesis, Spectral and DFT Study and Molecular Docking Investigation of (E)-3-(3-Bromo-4-Methoxyphenyl)-1-(4-(Methylthio) Phenyl)Prop-2-en-1-one. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (2026, February 13). Precursor assessment report of 2-bromo-3′-methylpropiophenone. Retrieved from [Link]
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